molecular formula C16H13ClN2O B12802641 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one CAS No. 13051-04-2

3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one

Cat. No.: B12802641
CAS No.: 13051-04-2
M. Wt: 284.74 g/mol
InChI Key: DUPSXUVUVFASTA-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the condensation of benzylhydrazine with 4-chloroacetophenone followed by cyclization can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
IUPAC Name: this compound

The structure of this compound features a pyrazole ring substituted with a benzyl group, a phenyl group, and a chlorine atom. These substitutions are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
  • Antioxidant Properties: It exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
  • Modulation of Cell Signaling Pathways: The compound can influence cell signaling pathways related to apoptosis and proliferation, making it a candidate for cancer therapy.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in several animal models. For instance, it was evaluated using the carrageenan-induced paw edema model, where it demonstrated a dose-dependent reduction in inflammation. The observed inhibition rates were comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against human colon adenocarcinoma cells, showing an IC50 value that indicates substantial antiproliferative activity .

Case Studies

  • Case Study on Anti-inflammatory Activity:
    A study conducted on rats assessed the anti-inflammatory effects of this compound using histopathological analysis. Results indicated minimal degenerative changes in tissues, suggesting a favorable safety profile while effectively reducing inflammation .
  • Case Study on Antimicrobial Efficacy:
    In another investigation, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. It showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .

Comparative Analysis

Activity Type IC50/Effectiveness Comparison with Standard
AntimicrobialModerateEffective against E. coli
Anti-inflammatorySignificantComparable to indomethacin
AnticancerLow µM rangeEffective against colon cancer

Properties

CAS No.

13051-04-2

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H13ClN2O/c17-16(13-9-5-2-6-10-13)14(18-19-15(16)20)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20)

InChI Key

DUPSXUVUVFASTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C2(C3=CC=CC=C3)Cl

Origin of Product

United States

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